CAY10669

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

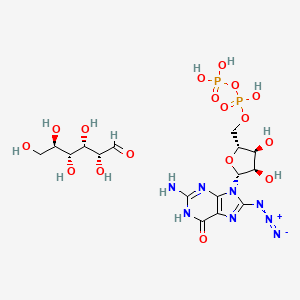

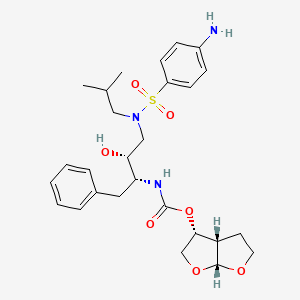

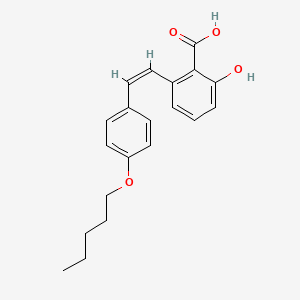

CAY10669 es un compuesto químico conocido por sus efectos inhibitorios sobre la histona acetiltransferasa PCAF (factor asociado a la proteína de unión a p300/CREB). Tiene una fórmula molecular de C20H22O4 y un peso molecular de 326.39 g/mol . Este compuesto es un derivado del ácido anacárdico y ha mostrado una mejora de dos veces en la potencia inhibitoria sobre el ácido anacárdico .

Aplicaciones Científicas De Investigación

CAY10669 tiene varias aplicaciones en la investigación científica, particularmente en los campos de la epigenética y la investigación del cáncer:

Epigenética: Se utiliza para estudiar el papel de las histona acetiltransferasas en la expresión génica y la remodelación de la cromatina.

Investigación del Cáncer: this compound se utiliza para investigar el potencial de los inhibidores de la histona acetiltransferasa como agentes terapéuticos para el tratamiento del cáncer.

Biología: Se emplea en estudios que involucran la diferenciación y proliferación celular.

Mecanismo De Acción

CAY10669 ejerce sus efectos inhibiendo la actividad de la histona acetiltransferasa PCAF. Esta enzima está involucrada en la acetilación de las proteínas histonas, lo que juega un papel crucial en la regulación de la expresión génica. Al inhibir PCAF, this compound reduce la acetilación de la histona H4, lo que lleva a cambios en la estructura de la cromatina y la expresión génica . El blanco molecular de this compound es el sitio activo de la enzima PCAF, donde se une e impide la transferencia de grupos acetilo a las proteínas histonas .

Análisis Bioquímico

Biochemical Properties

CAY10669 plays a significant role in biochemical reactions, particularly in the process of histone acetylation . It interacts with the enzyme PCAF, a histone acetyltransferase, and inhibits its function . The nature of this interaction is inhibitory, with this compound acting as a competitive inhibitor for the enzyme .

Cellular Effects

In HepG2 cells, this compound can dose-dependently inhibit histone H4 acetylation at concentrations of 30-60 μM . This suggests that this compound influences cell function by modulating gene expression through histone modification

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PCAF enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in histone H4 acetylation, which can lead to changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de CAY10669 implica la derivatización del ácido anacárdico. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. Típicamente, estos compuestos se producen en laboratorios especializados de síntesis química bajo condiciones controladas para garantizar la alta pureza y el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: CAY10669 principalmente experimenta reacciones típicas de compuestos fenólicos y ácidos carboxílicos. Estas incluyen:

Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.

Reducción: El grupo ácido carboxílico puede reducirse para formar alcoholes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Condiciones que involucran electrófilos como halógenos o agentes nitrantes.

Productos Principales:

Oxidación: Formación de quinonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de compuestos aromáticos sustituidos.

Comparación Con Compuestos Similares

CAY10669 es único debido a su mejorada potencia inhibitoria sobre el ácido anacárdico. Compuestos similares incluyen:

Ácido Anacárdico: El compuesto precursor del que se deriva this compound.

SGC-CBP30: Otro inhibidor de la histona acetiltransferasa con diferentes objetivos moleculares y mecanismos de acción.

This compound destaca por su inhibición específica y potente de PCAF, lo que lo convierte en una herramienta valiosa en la investigación epigenética .

Propiedades

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)